dimethyl 2-{1-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound that features a variety of functional groups, including benzoxazole, quinoline, and dithiole moieties
Preparation Methods
The synthesis of DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, such as benzoxazole derivatives and quinoline derivatives, which are then coupled under specific reaction conditions. Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur atoms makes it susceptible to oxidation reactions, forming sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Scientific Research Applications
DIMETHYL 2-[1-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. The quinoline ring can intercalate with DNA, affecting gene expression and cellular functions. The dithiole group can undergo redox reactions, influencing cellular redox states .
Comparison with Similar Compounds
Similar compounds include:
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Quinoline derivatives: Widely used in antimalarial and anticancer therapies.
Properties
Molecular Formula |
C29H26N2O7S4 |
---|---|
Molecular Weight |
642.8 g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C29H26N2O7S4/c1-6-37-15-11-12-18-16(13-15)21(27-41-22(25(33)35-4)23(42-27)26(34)36-5)24(39)29(2,3)31(18)20(32)14-40-28-30-17-9-7-8-10-19(17)38-28/h7-13H,6,14H2,1-5H3 |
InChI Key |
RMOYGOHFEZDPFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CSC4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
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